(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester
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Overview
Description
(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester is a chemical compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . This process can be further modified to introduce the desired substituents at specific positions on the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor to drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with activity against influenza A.
1H-indole-3-carbaldehyde: A versatile intermediate in organic synthesis.
Uniqueness
(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester is unique due to its specific structural features and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (1S)-2,3-dihydro-1H-isoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHSSOBUBYFYNE-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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